1-Methyl-4-(3-nitrophenyl)piperazine
Overview
Description
1-Methyl-4-(3-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2. It is characterized by a piperazine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the 3-position.
Scientific Research Applications
1-Methyl-4-(3-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.
Pharmacokinetics
Its impact on bioavailability, therefore, remains unclear. The compound’s physical properties, such as its melting point (595-625ºC), boiling point (3519ºC at 760mmHg), and density (1198g/cm3), may influence its pharmacokinetic profile .
Safety and Hazards
1-Methyl-4-(3-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-nitrophenyl)piperazine can be synthesized through a multi-step process involving the nitration of aniline derivatives followed by cyclization with piperazine. The general synthetic route involves:
Nitration: Aniline derivatives are nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Cyclization: The nitrated product is then reacted with piperazine under reflux conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and cyclization processes, optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-Methyl-4-(3-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
- 1-Methyl-4-(3-aminophenyl)piperazine
Comparison: 1-Methyl-4-(3-nitrophenyl)piperazine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-methyl-4-(3-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRKKCDXJIXWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478671 | |
Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148546-97-8 | |
Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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